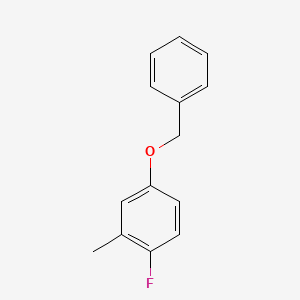

4-(Benzyloxy)-1-fluoro-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . The Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of benzoic acid with OH, NO3, and SO4− radicals in the atmosphere has been investigated . Another study reported the synthesis of 2-phenylbenzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .Scientific Research Applications

4-(Benzyloxy)-1-fluoro-2-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including heterocyclic molecules, polymers, and dyes. It has also been used in the study of biochemical and physiological processes. For example, it has been used in the study of the metabolism of certain drugs, as well as in the study of the mechanism of action of certain enzymes. Additionally, this compound has been used in the study of the pharmacokinetics of certain drugs, as well as in the study of the mechanisms of action of certain drugs.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-methylbenzene is not well understood. However, it is thought to act as a proton acceptor, which means that it can interact with positively charged molecules and form a stable complex. This complex can then interact with other molecules, leading to a variety of biochemical and physiological effects. Additionally, it has been suggested that this compound may act as a substrate for certain enzymes, leading to the formation of a variety of products.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have a variety of effects, including the inhibition of certain enzymes, the activation of certain enzymes, and the modulation of certain receptors. Additionally, it has been suggested that this compound may have an effect on the metabolism of certain drugs, as well as on the pharmacokinetics of certain drugs.

Advantages and Limitations for Lab Experiments

4-(Benzyloxy)-1-fluoro-2-methylbenzene has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of different reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The potential future directions for 4-(Benzyloxy)-1-fluoro-2-methylbenzene are numerous. It could be used in the synthesis of a wide range of compounds, including heterocyclic molecules, polymers, and dyes. Additionally, it could be used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the mechanism of action of certain enzymes. Additionally, it could be used in the study of the pharmacokinetics of certain drugs, as well as in the study of the mechanisms of action of certain drugs. Finally, it could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

4-(Benzyloxy)-1-fluoro-2-methylbenzene can be synthesized in a number of different ways. One common method involves the reaction of benzyl bromide and 1-fluoro-2-methylbenzene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out at room temperature, and the resulting product is a mixture of this compound and 1-fluoro-2-methylbenzene. The desired product can be isolated by column chromatography. Other methods of synthesizing this compound involve the reaction of 1-fluoro-2-methylbenzene with various reagents such as benzyl chloride, benzyl alcohol, and benzyl amine.

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2-methyl-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNGCNZLLYBQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)

![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)

![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)

![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)